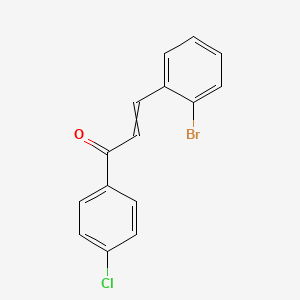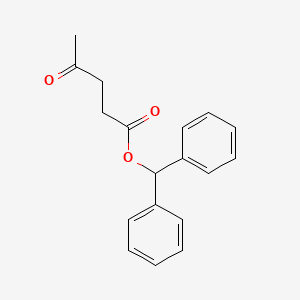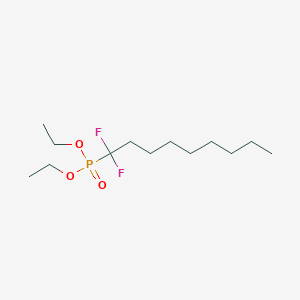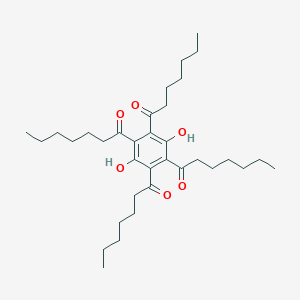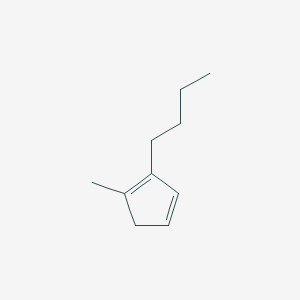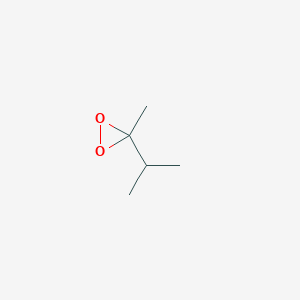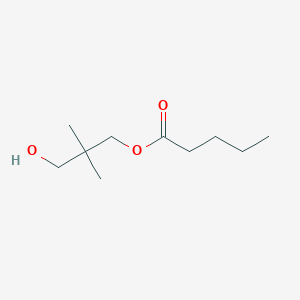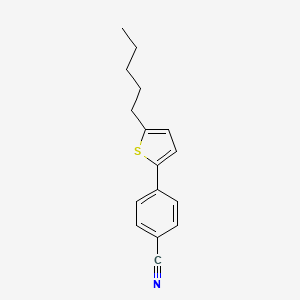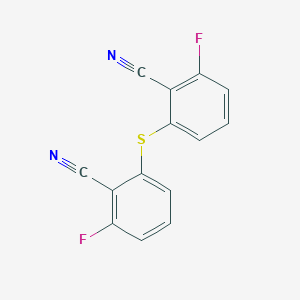
Palladium;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium and rhodium are two precious metals that belong to the platinum group metals. These metals are known for their exceptional catalytic properties and are widely used in various industrial applications. Palladium is a silvery-white metal that is highly resistant to corrosion and oxidation, while rhodium is a rare, silvery-white, hard, and chemically inert metal. Both metals are often used together in catalytic converters to reduce harmful emissions from automobiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palladium and rhodium can be synthesized through various methods. One common method for synthesizing palladium is through the reduction of palladium chloride with hydrogen gas. Rhodium can be synthesized by reducing rhodium chloride with hydrogen gas as well. Both metals can also be obtained through the extraction and purification of platinum group metal ores.
Industrial Production Methods: In industrial settings, palladium and rhodium are often produced as by-products of nickel and copper mining. The extraction process involves crushing the ore, followed by flotation and smelting to separate the metals. The resulting concentrate is then refined through a series of chemical processes to obtain pure palladium and rhodium.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium and rhodium undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Palladium is known for its ability to catalyze hydrogenation and dehydrogenation reactions, while rhodium is often used in oxidation reactions.
Common Reagents and Conditions: Common reagents used in reactions involving palladium include hydrogen gas, carbon monoxide, and various organic compounds. Rhodium reactions often involve oxygen, hydrogen peroxide, and other oxidizing agents. Both metals are typically used under mild to moderate temperature and pressure conditions.
Major Products Formed: The major products formed from reactions involving palladium and rhodium depend on the specific reaction and reagents used. For example, palladium-catalyzed hydrogenation reactions typically produce saturated hydrocarbons, while rhodium-catalyzed oxidation reactions can produce aldehydes, ketones, and carboxylic acids.
Applications De Recherche Scientifique
Palladium and rhodium have numerous scientific research applications. In chemistry, they are widely used as catalysts in various organic reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions. In biology and medicine, palladium and rhodium compounds are being explored for their potential use in cancer treatment and antimicrobial applications. In industry, these metals are used in catalytic converters, fuel cells, and electronic devices.
Mécanisme D'action
The mechanism of action of palladium and rhodium involves their ability to facilitate electron transfer and promote chemical reactions. Palladium and rhodium catalysts work by adsorbing reactant molecules onto their surface, where the reactants undergo chemical transformations. The metals’ unique electronic properties allow them to stabilize reaction intermediates and lower the activation energy of the reaction, leading to increased reaction rates.
Comparaison Avec Des Composés Similaires
Palladium and rhodium are part of the platinum group metals, which also include platinum, ruthenium, iridium, and osmium. These metals share similar chemical properties, such as high resistance to corrosion and excellent catalytic activity. palladium is the least dense and has the lowest melting point among them, while rhodium is known for its exceptional hardness and high melting point. The unique properties of palladium and rhodium make them particularly valuable for specific applications, such as catalytic converters and hydrogenation reactions.
List of Similar Compounds:- Platinum
- Ruthenium
- Iridium
- Osmium
Propriétés
Numéro CAS |
153586-70-0 |
|---|---|
Formule moléculaire |
PdRh |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
palladium;rhodium |
InChI |
InChI=1S/Pd.Rh |
Clé InChI |
XSKIUFGOTYHDLC-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


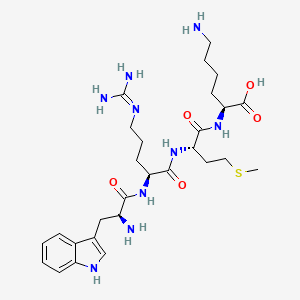
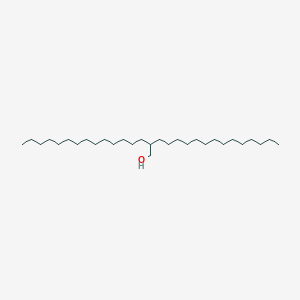
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)


